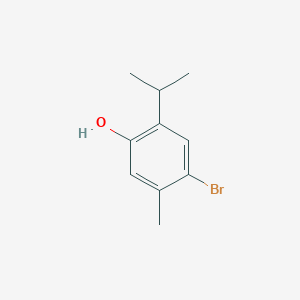

4-bromo-2-isopropyl-5-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIQWWYOUYOECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164583 | |

| Record name | Vermella | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15062-34-7 | |

| Record name | 6-Bromothymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15062-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vermella | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015062347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vermella | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-bromo-2-isopropyl-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides an in-depth, technical walkthrough for the structural elucidation of 4-bromo-2-isopropyl-5-methylphenol, a substituted phenol with potential applications in organic synthesis and medicinal chemistry. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we present a comprehensive and self-validating workflow. This document is designed to not only outline the necessary experimental protocols but also to provide the scientific rationale behind each step, empowering researchers to confidently and accurately characterize this and similar molecular structures.

Introduction

This compound, with the chemical formula C₁₀H₁₃BrO, is a derivative of thymol, a naturally occurring monoterpenoid phenol.[1] The introduction of a bromine atom to the aromatic ring significantly alters its electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. Accurate structural confirmation is paramount to understanding its reactivity, biological activity, and potential applications. This guide will detail a multi-faceted analytical approach to unequivocally confirm the connectivity and substitution pattern of this compound.

Synthesis and Purification

A common synthetic route to this compound involves the electrophilic bromination of thymol (2-isopropyl-5-methylphenol).

Experimental Protocol: Synthesis

-

Dissolution: Dissolve thymol (1.0 eq) in glacial acetic acid.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Bromination: Slowly add bromine (1.0 eq) dissolved in glacial acetic acid dropwise to the cooled solution with constant stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quenching: Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: High-Performance Liquid Chromatography (HPLC)

Purification of the crude product is essential to obtain a sample of high purity for spectroscopic analysis. Reversed-phase HPLC is a suitable technique for separating brominated phenols.[2][3][4][5][6]

Experimental Protocol: HPLC Purification

-

Column: A C18 reversed-phase column is typically effective.

-

Mobile Phase: A gradient of water (often with a small amount of acid like trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.[3][6]

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 280 nm.

-

Injection Volume: Dependent on the concentration of the sample solution.

-

Flow Rate: A typical flow rate is 1 mL/min for an analytical column.

The purified fractions corresponding to the desired product are collected, combined, and the solvent is removed under reduced pressure.

Spectroscopic Analysis and Structure Elucidation

The purified this compound is then subjected to a suite of spectroscopic techniques to confirm its structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as fragmentation patterns that can offer clues about its structure.

Predicted Mass Spectrum Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 228/230 | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio). |

| [M-CH₃]⁺ | 213/215 | Loss of a methyl group from the isopropyl substituent. |

| [M-C₃H₇]⁺ | 185/187 | Loss of the isopropyl group. |

Interpretation: The presence of a pair of peaks of nearly equal intensity separated by 2 m/z units for the molecular ion is a definitive indicator of the presence of a single bromine atom. The fragmentation pattern, showing the loss of methyl and isopropyl groups, is consistent with the proposed structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3500-3200 | Broad | O-H stretch (phenolic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2960-2870 | Strong | C-H stretch (aliphatic) |

| ~1600 & ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1200 | Strong | C-O stretch (phenol) |

| ~800-600 | Strong | C-Br stretch |

Interpretation: The broad O-H stretch is characteristic of a hydrogen-bonded phenolic hydroxyl group. The presence of both aromatic and aliphatic C-H stretches, along with aromatic C=C stretches, confirms the basic carbon skeleton. The strong C-O stretch at a relatively high wavenumber is typical for phenols, and the C-Br stretch in the fingerprint region further supports the presence of a bromine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | s | 1H | Ar-H |

| ~6.8 | s | 1H | Ar-H |

| ~5.0 | s (broad) | 1H | -OH |

| ~3.2 | septet | 1H | -CH(CH₃)₂ |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.2 | d | 6H | -CH(CH₃)₂ |

Interpretation:

-

The two singlets in the aromatic region (around 7.2 and 6.8 ppm) indicate the presence of two non-equivalent protons on the benzene ring. This is consistent with a tetrasubstituted ring.

-

The broad singlet around 5.0 ppm is characteristic of a phenolic hydroxyl proton. This peak will disappear upon the addition of a drop of D₂O to the NMR tube, confirming its assignment.

-

The septet at approximately 3.2 ppm and the doublet at 1.2 ppm are classic patterns for an isopropyl group, with the septet corresponding to the CH proton and the doublet to the two equivalent methyl groups. The integration of 1H and 6H, respectively, confirms this.

-

The singlet at around 2.3 ppm with an integration of 3H is indicative of a methyl group attached to the aromatic ring.

¹³C NMR spectroscopy provides information about the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-OH |

| ~135 | C-Br |

| ~130 | Ar-C |

| ~128 | Ar-CH |

| ~125 | Ar-C |

| ~115 | Ar-CH |

| ~33 | -CH(CH₃)₂ |

| ~23 | -CH(CH₃)₂ |

| ~20 | Ar-CH₃ |

Interpretation:

-

The spectrum is expected to show 10 distinct carbon signals, corresponding to the 10 carbon atoms in the molecule.

-

The signal around 150 ppm is typical for a carbon atom attached to a hydroxyl group in a phenol.

-

The signal at approximately 135 ppm is in the expected range for an aromatic carbon bonded to a bromine atom.

-

The remaining signals in the aromatic region (~115-130 ppm) correspond to the other four carbon atoms of the benzene ring.

-

The aliphatic signals around 33, 23, and 20 ppm are consistent with the isopropyl and methyl carbons.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow for the structure elucidation of this compound, integrating the data from all analytical techniques.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[7] It may cause skin and eye irritation, and may be harmful if swallowed or inhaled.[8] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[8][9][10]

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By combining the molecular weight and isotopic information from mass spectrometry, the functional group identification from infrared spectroscopy, and the detailed connectivity map from ¹H and ¹³C NMR spectroscopy, an unambiguous structural assignment can be made. This guide provides a robust framework for researchers to approach the characterization of this and other novel chemical entities with confidence and scientific rigor.

References

- BenchChem. Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers. Accessed January 12, 2026.

- ResearchGate. (a) HPLC separation of seven bromophenols under optimized conditions... Accessed January 12, 2026.

- Sigma-Aldrich. This compound 15062-34-7. Accessed January 12, 2026.

- Chromatographic Determination of Chlorophenols. Accessed January 12, 2026.

- ResearchGate. Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS | Request PDF. Accessed January 12, 2026.

- MDPI.

- 4 - SAFETY D

- Sigma-Aldrich. This compound 15062-34-7. Accessed January 12, 2026.

- Anais de Eventos. THYMOL ANALYSIS IN CATTLE PLASMA SAMPLES BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY. Accessed January 12, 2026.

- Echemi.

- ResearchGate. The molecular structure and vibrational spectra of 4-bromo-2-(((5-methylpyridin-2-yl)imino)methyl)phenol by density functional method. Accessed January 12, 2026.

- ResearchGate. GC-MS analysis and proposed fragmentation of control Thymol. 15. Accessed January 12, 2026.

- MDPI. Solvent-Focused Gas Chromatographic Determination of Thymol and Carvacrol Using Ultrasound-Assisted Dispersive Liquid–Liquid Microextraction through Solidifying Floating Organic Droplets (USA-DLLME-SFO). Accessed January 12, 2026.

- Fisher Scientific.

- PubMed. GC/MS evaluation of thyme (Thymus vulgaris L.)

- NIST WebBook. 4-Bromo-2-methylphenol. Accessed January 12, 2026.

- ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Accessed January 12, 2026.

- Mestrelab. Download NMR Predict. Accessed January 12, 2026.

- Farmacia Journal. GC-MS ANALYSIS OF THYMUS VULGARIS L. AND PTYCHOTIS VERTICILLATA (DESF.)

- Chemaxon Docs. NMR Predictor. Accessed January 12, 2026.

- NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0256875). Accessed January 12, 2026.

- PROSPRE. 1H NMR Predictor. Accessed January 12, 2026.

- NMRDB.org. Simulate and predict NMR spectra. Accessed January 12, 2026.

- ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Accessed January 12, 2026.

- CASPRE. 13C NMR Predictor. Accessed January 12, 2026.

- ChemicalBook. 4-CHLORO-2-ISOPROPYL-5-METHYLPHENOL(89-68-9) IR Spectrum. Accessed January 12, 2026.

- NMRDB.org. Predict 13C carbon NMR spectra. Accessed January 12, 2026.

- NMRDB.org. Predict 1H proton NMR spectra. Accessed January 12, 2026.

- PubChem. 4-Bromo-2-methyl-5-(propan-2-yl)phenol. Accessed January 12, 2026.

- NIST WebBook. 4-Bromo-2-methylphenol. Accessed January 12, 2026.

- NIST WebBook. Phenol, 4-bromo-. Accessed January 12, 2026.

- PubChem. 2-Bromo-4-methylphenol | C7H7BrO | CID 23109. Accessed January 12, 2026..

Sources

- 1. anais.infobibos.com.br [anais.infobibos.com.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]

- 7. This compound 15062-34-7 [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

The Rising Tide of Brominated Thymol Derivatives: A Technical Guide to Their Biological Activities and Therapeutic Potential

Abstract

Thymol, a well-characterized monoterpenoid phenol, has long been recognized for its broad-spectrum biological activities. However, the quest for enhanced potency and specificity has led researchers to explore its synthetic derivatives. Among these, brominated thymol derivatives have emerged as a class of compounds with significantly amplified therapeutic potential. This in-depth technical guide provides a comprehensive overview of the biological activities of brominated thymol derivatives, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. We will delve into the synthetic methodologies, structure-activity relationships, and detailed experimental protocols for evaluating their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the power of these promising compounds.

Introduction: From Thymol to its Brominated Counterparts

Thymol, a major constituent of essential oils from plants like Thymus vulgaris, has a rich history in traditional medicine.[1] Its phenolic structure is the cornerstone of its diverse biological functions. The introduction of bromine atoms onto the thymol scaffold is a strategic chemical modification aimed at augmenting these inherent properties. Halogenation, particularly bromination, can significantly alter the electronic and lipophilic character of a molecule, thereby enhancing its interaction with biological targets.[2] This guide will explore the scientific evidence supporting the enhanced bioactivity of brominated thymol derivatives and provide the technical framework for their study.

Synthesis of Brominated Thymol Derivatives: A Step-by-Step Approach

The synthesis of brominated thymol derivatives is primarily achieved through electrophilic aromatic substitution. The position and number of bromine substituents can be controlled by the choice of brominating agent and reaction conditions.

Key Reagents and Equipment

-

Thymol: Starting material.

-

Brominating Agents: N-Bromosuccinimide (NBS), Bromine (Br2).

-

Solvents: Glacial Acetic Acid, Dichloromethane (DCM), Carbon Tetrachloride (CCl4).

-

Catalyst (for some reactions): Ceric Ammonium Nitrate.

-

Standard laboratory glassware: Round-bottom flasks, condensers, dropping funnels, beakers.

-

Magnetic stirrer and heating mantle.

-

Purification equipment: Chromatography column, silica gel, thin-layer chromatography (TLC) plates.

Experimental Protocol: Synthesis of 4-Bromothymol and 2,4-Dibromothymol using N-Bromosuccinimide

This protocol describes a common method for the selective bromination of thymol.

-

Dissolution: Dissolve thymol (1 equivalent) in a suitable solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.

-

Addition of NBS: For the synthesis of 4-bromothymol (monobromination), add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution at room temperature. For the synthesis of 2,4-dibromothymol (dibromination), use 2 equivalents of NBS.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter the reaction mixture to remove succinimide. Wash the filtrate with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure brominated thymol derivative.[2]

Diagram of Synthetic Workflow

Caption: Proposed mechanism of antimicrobial action of brominated thymol derivatives.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-Chlorothymol | Staphylococcus aureus | 12.5 | [2] |

| Staphylococcus epidermidis | 25 | [2] | |

| Thymol Derivative 1 | Staphylococcus aureus | 7.8 | [3] |

| Thymol Derivative 5 | Staphylococcus aureus | 7.8 | [3] |

| Bacillus cereus | 3.9 | [3] | |

| Bacillus thuringiensis | 7.8 | [3] | |

| Escherichia coli | 15.6 | [3] | |

| Salmonella enterica | 15.6 | [3] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines. [4]

-

Preparation of Inoculum: Culture the test microorganism in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the test wells. [5]2. Preparation of Test Compounds: Prepare a stock solution of the brominated thymol derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to obtain a range of concentrations. To enhance solubility, a surfactant like Tween 80 (at a final concentration of 0.5%) can be added to the broth. [4]3. Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum) and a negative control (broth only). Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The phenolic hydroxyl group in thymol is a key contributor to its antioxidant properties. Bromination can further enhance this activity by modulating the electron-donating ability of the hydroxyl group.

Mechanism of Action

Brominated thymol derivatives act as antioxidants through two primary mechanisms:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer (SET): The compound can donate an electron to a free radical, converting it to a more stable species.

Quantitative Assessment of Antioxidant Activity

Common assays to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.

| Compound | Assay | IC50 (µM) | Reference |

| Bromophenol 1.2 | DPPH | 7.5 | [6] |

| Bromophenol 1.18 | DPPH | 6.8 | [6] |

| Bromophenol 1.19 | DPPH | 6.1 | [6] |

| Butylated Hydroxytoluene (BHT) | DPPH | 81.8 | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol provides a step-by-step guide for performing the DPPH assay. [7]

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Preparation of Test Samples: Prepare a series of dilutions of the brominated thymol derivative in the same solvent used for the DPPH solution.

-

Reaction Mixture: In a 96-well plate or test tubes, add a fixed volume of the DPPH solution to each well/tube. Then, add a specific volume of the test sample dilutions. Include a control containing the solvent and the DPPH solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determination of IC50: Plot the percentage of inhibition against the concentration of the test sample to determine the IC50 value.

Diagram of Antioxidant Assay Workflow

Caption: A generalized workflow for in vitro antioxidant capacity assays.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Brominated thymol derivatives have shown promise as potent anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory effects of these compounds are mediated through the modulation of key signaling pathways:

-

Inhibition of NF-κB Pathway: They can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and cyclooxygenase-2 (COX-2). [8]* Inhibition of COX Enzymes: Some derivatives may directly inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. [9]

Diagram of Anti-inflammatory Signaling Pathway

Caption: Inhibition of pro-inflammatory pathways by brominated thymol derivatives.

Anticancer Activity: A New Frontier in Cancer Therapy

Emerging evidence suggests that brominated thymol derivatives possess significant cytotoxic activity against various cancer cell lines, opening up new avenues for cancer drug discovery.

Mechanism of Action

The precise anticancer mechanisms are still under investigation, but potential modes of action include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress within cancer cells, leading to their demise. [10]

In Vitro Cytotoxicity Data

The anticancer potential is evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thymol Derivative 1 | MCF-7 (Breast) | 7.45 ± 0.22 | [3] |

| NCI-H460 (Lung) | 8.32 ± 0.21 | [3] | |

| HeLa (Cervical) | 9.45 ± 0.46 | [3] | |

| Thymol Derivative 5 | MCF-7 (Breast) | 25.31 ± 0.53 | [3] |

| NCI-H460 (Lung) | 28.63 ± 0.87 | [3] | |

| HeLa (Cervical) | 26.84 ± 0.65 | [3] | |

| Acetic Acid Thymol Ester (DT1) | HT-29 (Colon) | ~0.08 µg/mL | [10] |

| HCT-116 (Colon) | ~0.08 µg/mL | [10] |

Structure-Activity Relationship (SAR): Decoding the Role of Bromine

The biological activity of brominated thymol derivatives is intimately linked to their chemical structure. Key SAR observations include:

-

Position of Bromine: The position of the bromine atom on the aromatic ring significantly influences the activity. For instance, in some brominated phenols, antimicrobial activity is enhanced when bromine is at the para-position relative to the hydroxyl group. [11]* Number of Bromine Atoms: The degree of bromination can also impact potency. Dibrominated derivatives often exhibit greater activity than their monobrominated counterparts. [2]* Lipophilicity: Increased bromination generally leads to higher lipophilicity, which can enhance membrane permeability and, consequently, antimicrobial and anticancer activities.

Conclusion and Future Perspectives

Brominated thymol derivatives represent a promising class of bioactive compounds with enhanced antimicrobial, antioxidant, anti-inflammatory, and anticancer properties compared to their parent molecule. This guide has provided a comprehensive overview of their synthesis, mechanisms of action, and methods for evaluating their efficacy. The structure-activity relationships highlight the importance of the position and number of bromine substituents in fine-tuning their biological activities.

Future research should focus on elucidating the detailed molecular mechanisms underlying their anticancer effects and exploring their potential in preclinical and clinical studies. Furthermore, the development of novel synthetic strategies to create a wider diversity of brominated thymol derivatives will undoubtedly lead to the discovery of even more potent and selective therapeutic agents. The tide is rising for these modified natural products, and they hold significant promise for addressing some of the most pressing challenges in medicine and drug development.

References

-

Salehi, B., et al. (2021). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. International Journal of Molecular Sciences, 22(19), 10569. [Link]

-

Al-Harrasi, A., et al. (2024). Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations. Frontiers in Chemistry, 12, 1376783. [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

-

Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

Kaur, R., et al. (2013). Synthesis of halogenated derivatives of thymol and their antimicrobial activities. Medicinal Chemistry Research, 23(3), 1345-1352. [Link]

-

Moreira, D. C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]

-

Barciela, P., et al. (2024). Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ResearchGate. [Link]

-

Gálová, E., et al. (2021). Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells. Molecules, 26(23), 7167. [Link]

-

Tan, J. W., et al. (2021). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. RSC Advances, 11(10), 5674-5681. [Link]

-

ResearchGate. (n.d.). IC 50 values (lM) of test compounds against different cancer cell lines. ResearchGate. [Link]

-

D'abrosca, B., et al. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Foods, 10(7), 1638. [Link]

-

Mamonov, L. K., et al. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate. [Link]

-

Vanegas, D., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. BMC Research Notes, 14(1), 439. [Link]

-

Liu, M., et al. (2012). Bromophenols in Marine Algae and Their Bioactivities. Marine Drugs, 10(12), 2767-2790. [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

-

Tan, J. W., et al. (2021). Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora. RSC Advances, 11(10), 5674-5681. [Link]

-

D'abrosca, B., et al. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro – A Review. Foods, 13(15), 2311. [Link]

-

Arslan, M. A., et al. (2021). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 539-552. [Link]

-

Carson, C. F., et al. (1995). Broth micro-dilution method for determining the susceptibility of Escherichia coli and Staphylococcus aureus to the essential oil of Melaleuca alternifolia (tea tree oil). Microbios, 82(332), 181-185. [Link]

-

Paris, D. F., et al. (1982). Structure-activity relationships in microbial transformation of phenols. Applied and Environmental Microbiology, 44(1), 153-158. [Link]

-

Vanegas, D., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2020). How is bromothymol blue synthetised?. Chemistry Stack Exchange. [Link]

- Marchese, A., et al. (2016). Thymol: a review of its properties and uses. Phytotherapy Research, 30(8), 1221-1229. [NO URL FOUND]

-

Vedantu. (n.d.). Bromothymol Blue: Structure, Uses & Preparation Explained. Vedantu. [Link]

-

Wikipedia. (n.d.). Bromothymol blue. Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Bromothymol Blue. PubChem. [Link]

Sources

- 1. CN102250057A - Method for preparing bromothymol blue - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Thymol derivatives with antibacterial and cytotoxic activity from the aerial parts of Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 9. zen-bio.com [zen-bio.com]

- 10. Newly Synthesized Thymol Derivative and Its Effect on Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships in microbial transformation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

Review of literature on 4-bromo-2-isopropyl-5-methylphenol

An In-Depth Technical Guide to 4-Bromo-2-isopropyl-5-methylphenol

Executive Summary: this compound, also known as 4-bromothymol, is a halogenated derivative of the natural monoterpenoid thymol. This modification significantly enhances its biological activities, making it a compound of substantial interest for researchers in drug development, agrochemicals, and organic synthesis. Its potent antimicrobial and anti-inflammatory properties, coupled with its utility as a synthetic intermediate, underscore its importance. This guide provides a comprehensive review of its synthesis, chemical and spectroscopic properties, biological activities, and toxicological profile, serving as a critical resource for scientific professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenol. The introduction of a bromine atom onto the thymol scaffold alters its electronic and lipophilic characteristics, which is believed to be a primary contributor to its enhanced bioactivity compared to the parent compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | 4-Bromothymol, 6-Bromothymol | [1] |

| CAS Number | 15062-34-7 | [2] |

| Molecular Formula | C₁₀H₁₃BrO | [1][2] |

| Molecular Weight | 229.11 g/mol | [1][2] |

| Appearance | White powder or solid | |

| Melting Point | 55 °C | [3] |

| Boiling Point | 281.8±35.0 °C (Predicted) | [3] |

| Density | 1.344±0.06 g/cm³ (Predicted) | [3] |

| SMILES | CC1=CC(=C(C=C1Br)C(C)C)O | [1] |

| InChI | 1S/C10H13BrO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 |

Synthesis and Mechanistic Insights

The principal and most direct method for synthesizing this compound is through the electrophilic aromatic substitution of its precursor, thymol.

Primary Synthetic Route: Electrophilic Bromination of Thymol

The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups on the thymol ring are ortho-, para-directing activators for electrophilic aromatic substitution. The bromine atom is selectively introduced at the position para to the hydroxyl group and ortho to the isopropyl group. This regioselectivity is governed by both electronic and steric factors; the para position is electronically activated and sterically less hindered than the ortho position adjacent to the bulky isopropyl group.

Classical methods often employ molecular bromine (Br₂) in a solvent like glacial acetic acid. More sustainable and modern approaches utilize vanadium-based catalysts, which allow the reaction to proceed in water using potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as an oxidant.

Caption: Synthesis of this compound from thymol.

Detailed Experimental Protocol (Classical Method)

This protocol is adapted from established laboratory procedures for the bromination of phenols.

-

Dissolution: Dissolve thymol (1.22 g) in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the resulting solution to 0 °C in an ice bath to control the exothermic reaction.

-

Bromine Addition: Slowly add molecular bromine (0.51 mL) dropwise over a period of 20 minutes using a dropping funnel. The reaction mixture will change color.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours to ensure the reaction goes to completion.

-

Quenching: Pour the reaction mixture into 50 mL of ice-cold water to precipitate the product and quench any unreacted bromine.

-

Extraction: Extract the aqueous mixture three times with 30 mL portions of dichloromethane.

-

Washing & Drying: Combine the organic layers, wash with a saturated sodium bicarbonate solution to remove acid, then with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the resulting crude product via column chromatography on silica gel, using a hexane:ethyl acetate (e.g., 40:1) eluent system to yield the pure product as a white solid (yield typically ~82%).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

Table 2: Key Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | δ (CDCl₃): 7.31 (s, 1H, Ar-H), 6.66 (s, 1H, Ar-H), 4.65 (s, 1H, -OH), 3.13 (m, 1H, -CH(CH₃)₂), 2.32 (s, 3H, -CH₃), 1.24 (d, J=7 Hz, 6H, -CH(CH₃)₂) | |

| Mass Spec. (EI) | m/z (%): 230 [M+2]⁺ (30), 228 [M]⁺ (30), 213 [M-CH₃]⁺ (85), 134 [M-CH₃Br]⁺ (100) |

-

Infrared (IR) Spectroscopy (Predicted): Characteristic absorption bands would include a broad peak around 3200-3500 cm⁻¹ for the O-H stretch, peaks around 2850-3000 cm⁻¹ for C-H stretching of the alkyl groups, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and a C-Br stretching frequency typically found in the 500-650 cm⁻¹ range.

Biological and Pharmacological Profile

Antimicrobial and Antifungal Activity

This compound is recognized for having significantly enhanced antimicrobial properties compared to thymol. It is described as possessing antiseptic and fungicidal capabilities.[1] This enhanced efficacy is attributed to the presence of the bromine atom, which increases the compound's lipophilicity, potentially facilitating its transport across microbial cell membranes. Some reports suggest its activity can be up to 15 times stronger than thymol against various pathogenic bacterial and fungal strains.[4] The mechanism of action is thought to involve the disruption of cell membrane integrity and function.[1]

Workflow for Antimicrobial Susceptibility Testing (MIC Assay)

To quantify the antimicrobial potency, a Minimum Inhibitory Concentration (MIC) assay is a standard and self-validating protocol. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5]

Sources

- 1. biosynth.com [biosynth.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Isopropyl-4-bromo-5-methylphenol manufacturers and suppliers in india [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of 4-Bromothymol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and synthesis of 4-bromothymol, a significant halogenated derivative of the natural monoterpenoid, thymol. While the formal discovery of 4-bromothymol is rooted in the systematic exploration of phenol chemistry, its enduring importance stems from its markedly enhanced antimicrobial properties compared to its parent compound. This document details the evolution of its synthesis, from classical electrophilic substitution to modern, milder, and catalytic methodologies. We will explore the causality behind experimental choices, provide detailed protocols for key synthetic routes, and offer a comparative analysis of these methods. This guide serves as a technical resource for chemists and pharmacologists interested in the development and application of thymol-based compounds.

Chapter 1: Thymol and the Rationale for Derivatization

Thymol (2-isopropyl-5-methylphenol) is a naturally occurring phenolic monoterpenoid found predominantly in the essential oils of thyme (Thymus vulgaris) and other plants. It has a long history of use in traditional medicine, valued for its antiseptic, anti-inflammatory, and antioxidant properties.[1][2] The pharmacological profile of thymol is well-documented, with numerous studies confirming its potent activity against a wide spectrum of bacteria and fungi.[1]

The core of medicinal chemistry often lies in leveraging a natural scaffold to create derivatives with improved potency, selectivity, or pharmacokinetic properties. The phenolic ring of thymol presents chemically active sites, particularly the hydroxyl group and the aromatic ring, which are amenable to modification.[3] Halogenation is a common strategy in drug design to enhance biological activity. The introduction of a halogen, such as bromine, can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to a significant increase in efficacy.

This principle is powerfully illustrated by 4-bromothymol. The strategic addition of a bromine atom at the C-4 position of the thymol ring results in a compound with antimicrobial activity up to 15 times stronger than the parent molecule against various pathogenic bacterial and fungal strains.[4] This dramatic enhancement in bioactivity is the primary driver for the continued scientific interest in 4-bromothymol and its synthesis.

Chapter 2: Historical Context of Discovery

The specific moment of the "discovery" of 4-bromothymol is not marked by a singular, celebrated event but is rather the logical and inevitable outcome of the advancement of organic chemistry in the late 19th and early 20th centuries. Following the elucidation of the principles of electrophilic aromatic substitution, the systematic investigation of phenols and their reactions became a fertile ground for chemical exploration.

Thymol, as a readily available and biologically active phenol, was a natural candidate for such studies. The bromination of a phenol ring is a classic and predictable reaction. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In the case of thymol, the bulky isopropyl group adjacent to the C-2 position creates significant steric hindrance.[5] Consequently, electrophilic attack is heavily favored at the open C-4 (para) and C-6 (ortho) positions, with the C-4 position being electronically and sterically preferred for monosubstitution.

Therefore, the first synthesis of 4-bromothymol was likely achieved as part of a broader, systematic study of thymol's reactivity. Its true "discovery" in a modern context is not its initial creation, but the subsequent recognition of its potent biological activity, which elevated it from a chemical curiosity to a compound of significant pharmacological interest.[4]

Chapter 3: Synthesis of 4-Bromothymol: A Comparative Analysis

The synthesis of 4-bromothymol is fundamentally an exercise in controlled electrophilic aromatic substitution. The choice of brominating agent and reaction conditions dictates the selectivity, yield, and environmental impact of the process. Over time, methodologies have evolved from harsh, classical approaches to milder and more sophisticated catalytic systems.

Methodology 1: Direct Bromination with Elemental Bromine (Br₂)

The most traditional method for brominating a phenol is the direct use of elemental bromine (Br₂), often in a solvent like glacial acetic acid or a chlorinated hydrocarbon.

Mechanism: The Br-Br bond is polarized by the electron-rich phenol ring, or by a Lewis acid catalyst, generating a potent electrophile ("Br+"). This electrophile is then attacked by the aromatic ring, primarily at the para-position, to form a resonance-stabilized carbocation (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the 4-bromothymol product.

Causality: This method is straightforward and utilizes inexpensive reagents. However, elemental bromine is highly toxic, corrosive, and difficult to handle.[6] The reaction can also be difficult to control, with a risk of over-bromination leading to the formation of 2,4-dibromothymol.[5]

Methodology 2: Selective Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for providing a low, controlled concentration of electrophilic bromine, making it a milder and more selective alternative to Br₂.[6][7] It is particularly effective for the bromination of activated aromatic rings.

Mechanism: In the presence of an acid catalyst or a polar protic solvent, the N-Br bond of NBS is polarized, making the bromine atom electrophilic. The reaction then proceeds via the same electrophilic aromatic substitution pathway as with elemental bromine. NBS is often preferred because the succinimide byproduct is easily removed, and the reagent itself is a crystalline solid that is safer to handle than liquid bromine.[6][8]

Experimental Protocol: Synthesis of 4-Bromothymol using NBS [7]

-

Dissolution: Dissolve thymol in a suitable solvent, such as chloroform or carbon tetrachloride, in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Add one molar equivalent of N-Bromosuccinimide (NBS) to the solution.

-

Initiation/Reaction: Gently heat the mixture to reflux. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Workup: After the reaction is complete (typically a few hours), cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield crude 4-bromothymol, which can be further purified by column chromatography or recrystallization.

Methodology 3: Catalytic Oxidative Bromination

Modern synthetic chemistry emphasizes "green" and sustainable methods. Catalytic oxidative bromination utilizes a catalytic amount of a transition metal, a simple bromide salt (like KBr) as the bromine source, and an oxidant (like H₂O₂) to generate the brominating species in situ.

Mechanism: Vanadium-based catalysts, such as ammonium vanadate (NH₄VO₃), are particularly effective.[5] In the presence of hydrogen peroxide, a vanadium-peroxo complex is formed. This powerful oxidant then oxidizes the bromide ion (from KBr) into an electrophilic brominating intermediate, which then reacts with thymol.[5] This catalytic cycle avoids the use of stoichiometric amounts of hazardous brominating agents.

Experimental Protocol: Vanadium-Catalyzed Oxidative Bromination of Thymol [5]

-

Preparation: In a reaction vessel, prepare an aqueous solution of thymol (100 mM) and potassium bromide (KBr, 100 mM).

-

Catalyst Addition: Add the vanadium catalyst, such as ammonium vanadate (NH₄VO₃), to a concentration of 5 mM.

-

pH Adjustment: Adjust the pH of the mixture to an acidic range (e.g., pH 1) to facilitate the reaction.

-

Initiation: Initiate the reaction by adding hydrogen peroxide (H₂O₂, 200 mM) to the mixture at a controlled temperature (e.g., 30°C).

-

Reaction and Monitoring: Allow the reaction to proceed for several hours (e.g., 3-24 hours). The formation of 4-bromothymol can be monitored by HPLC or GC-MS.

-

Extraction and Purification: Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the product mixture, which is purified by chromatography to isolate 4-bromothymol.

Comparative Summary of Synthesis Methods

| Feature | Direct Bromination (Br₂) | N-Bromosuccinimide (NBS) | Catalytic Oxidative Bromination |

| Bromine Source | Elemental Bromine (Br₂) | N-Bromosuccinimide | Potassium Bromide (KBr) |

| Reagent Safety | Hazardous, corrosive, toxic | Crystalline solid, easier to handle | Benign salt (KBr) |

| Selectivity | Moderate; risk of over-bromination | High for mono-bromination | High, tunable by conditions |

| Byproducts | HBr (corrosive gas) | Succinimide (solid, easily filtered) | Water |

| Conditions | Often requires inert solvent | Reflux in organic solvent | Mild (e.g., 30°C), aqueous medium |

| Sustainability | Poor | Moderate | Good ("Green" approach) |

Visualizing the Synthesis Pathways

To better understand the chemical logic, the following diagrams illustrate the core reaction mechanism and the different approaches to generating the key bromine electrophile.

Caption: General mechanism for the bromination of thymol.

Caption: Comparison of different brominating systems.

Chapter 4: Conclusion

The journey of 4-bromothymol from a predictable product of phenol chemistry to a molecule of significant pharmacological interest showcases the power of chemical derivatization. Its history is intertwined with the development of synthetic organic chemistry itself. The evolution of its synthesis reflects a broader trend in the field: a move away from hazardous, stoichiometric reagents like elemental bromine towards safer, more selective, and environmentally benign catalytic systems. For researchers in drug development, 4-bromothymol remains an important lead structure, demonstrating that simple modifications to natural scaffolds can unlock substantial gains in therapeutic potential.

References

-

Buttafuoco, A., et al. (2015). Thymol Bromination: A Comparison between Enzymatic and Chemical Catalysis. European Journal of Organic Chemistry.

-

Ghosh, P., & Ganapathy, D. (2021). Kinetics and mechanism of the reaction between Thymol Blue and bromate in acidic medium. Journal of the Chemical Society, Faraday Transactions.

-

Request PDF. (2015). Thymol Bromination – A Comparison between Enzymatic and Chemical Catalysis. ResearchGate.

-

Maurya, M. R., et al. (2023). Above diagram represents the bromination of thymol with... ResearchGate.

-

BenchChem. (n.d.). A Technical Guide to the Discovery and History of Bromothymol Blue. BenchChem.

-

PubChem. (n.d.). Bromothymol Blue. National Center for Biotechnology Information.

-

Sahoo, A., et al. (2021). The recent development of thymol derivative as a promising pharmacological scaffold. Journal of the Chinese Chemical Society.

-

ResearchGate. (n.d.). Products of the oxidative bromination of thymol. ResearchGate.

-

Wikipedia. (n.d.). Bromothymol blue. Wikipedia.

-

Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology.

-

Sciencemadness Wiki. (2023). Bromothymol blue. Sciencemadness.

-

Swain, S. S., et al. (2022). Synthesis and antibacterial potential of novel thymol derivatives against methicillin-resistant Staphylococcus aureus and P. aeruginosa pathogenic bacteria. Frontiers in Chemistry.

-

Kumar, A., et al. (2008). Thymol and its Derivatives as Antimicrobial Agents. Natural Product Communications.

-

ResearchGate. (2024). RECENT ADVANCES IN THYMOL DERIVATIVES: A MEDICINAL CHEMISTRY REVIEW. ResearchGate.

-

Chemistry Stack Exchange. (2020). How is bromothymol blue synthetised?. StackExchange.

-

Google Patents. (n.d.). CN102250057A - Method for preparing bromothymol blue. Google Patents.

-

BenchChem. (n.d.). Bromothymol Blue: A Comprehensive Technical Guide to its pH Indicator Range and Mechanism. BenchChem.

-

ChemicalBook. (n.d.). Bromothymol Blue. ChemicalBook.

-

ChemicalBook. (n.d.). Bromothymol Blue synthesis. ChemicalBook.

-

ResearchGate. (n.d.). UV-Vis absorption spectra and calibration curve of bromothymol blue/PBS... ResearchGate.

-

BenchChem. (n.d.). Bromothymol blue chemical structure and properties. BenchChem.

-

Study.com. (n.d.). Bromothymol Blue Definition, pKa & Uses. Study.com.

-

Zubrick, J. W. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Pre-lab reading.

-

Odinity. (2017). Determining the pKa of Bromothymol Blue by spectrophotometry. Odinity.

-

Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.

-

Taylor & Francis. (n.d.). Bromothymol blue – Knowledge and References. Taylor & Francis Online.

-

ResearchGate. (n.d.). Application of bromothymol blue indicator for discovery of spatial pH... ResearchGate.

-

YouTube. (2023). How do I prepare bromothymol blue solution?. YouTube.

-

Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.

-

Google Patents. (n.d.). CN102276577A - Method for preparing water-soluble bromothymol blue. Google Patents.

-

Saikia, I., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews.

-

Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.

-

Habekost, A. (2025). Optical and Raman Experiments for the Electro-organic Synthesis of Bromothymol Blue and Bromophenol Blue. World Journal of Chemical Education.

Sources

- 1. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. art.torvergata.it [art.torvergata.it]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

The In-Depth Technical Guide to the Mechanism of Action of 4-bromo-2-isopropyl-5-methylphenol

A Senior Application Scientist's Synthesis of its Antimicrobial, Anti-Biofilm, and Neuromodulatory Actions

Introduction

4-bromo-2-isopropyl-5-methylphenol, a brominated derivative of the natural monoterpenoid thymol, is a potent antimicrobial agent. While its parent compound, thymol, has been extensively studied for a wide range of pharmacological activities, the precise molecular mechanisms underpinning the enhanced efficacy of its halogenated counterpart are a subject of focused research. This guide provides an in-depth analysis of the compound's mechanism of action, moving beyond general antimicrobial activity to explore its effects on bacterial membranes, virulence factor expression, and a novel, emerging role as a modulator of ion channels. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this multifaceted compound.

Core Mechanism I: Potent Disruption of Bacterial Membrane Integrity

The primary and most immediate mechanism of action for this compound, consistent with the activity of other halogenated phenols, is the disruption of the bacterial cell membrane. The addition of a bromine atom and the presence of the isopropyl and methyl groups on the phenol ring significantly increase the lipophilicity of the molecule compared to phenol alone. This chemical modification is key to its enhanced bactericidal properties.

The increased lipid solubility allows the compound to readily partition into the lipid bilayer of the bacterial cell membrane. Once intercalated, it disrupts the membrane's structural integrity and function through several simultaneous actions:

-

Altered Membrane Fluidity and Permeability: The presence of these bulky molecules within the lipid bilayer disrupts the ordered packing of phospholipids. This increases membrane fluidity and leads to a loss of the selective permeability crucial for bacterial survival.

-

Leakage of Cellular Components: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions (K+), ATP, nucleic acids, and amino acids, leading to a collapse of the transmembrane electrochemical gradients.

-

Inhibition of Membrane-Bound Enzymes: Many critical cellular processes in bacteria, including respiration and cell wall synthesis, are carried out by enzyme complexes embedded within the cell membrane. This compound can denature these proteins or disrupt the lipid environment required for their function, leading to a rapid cessation of cellular metabolism. Phenolic compounds are known to act by denaturing and coagulating proteins, and their increased presence within the membrane enhances this effect.

The causality is clear: increased lipophilicity drives membrane association, which in turn causes physical disruption and functional inhibition, culminating in rapid bacterial cell death.

Caption: Mechanism of Bacterial Membrane Disruption.

Core Mechanism II: Attenuation of Virulence and Biofilm Formation

Beyond direct bactericidal action, a critical aspect of modern antimicrobial research is the ability of a compound to neutralize bacterial pathogenicity. Halogenated phenols have demonstrated significant efficacy in this area, and it is highly probable that this compound shares these advanced antimicrobial properties. This mechanism is particularly relevant for treating persistent infections caused by bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).

Studies on structurally similar halogenated phenols have revealed that they can inhibit the formation of biofilms and the production of virulence factors at sub-inhibitory concentrations.[1][2] For instance, 2,4,6-triiodophenol has been shown to significantly repress the expression of RNAIII, a key regulatory molecule in the S. aureus quorum-sensing system that controls the expression of numerous virulence factors and biofilm formation.[1] The chlorinated analog, 4-chloro-2-isopropyl-5-methylphenol, is also a potent inhibitor of MRSA biofilm formation and the production of the virulence factor staphyloxanthin.[3][4]

Therefore, the proposed mechanism for this compound involves the downregulation of genetic regulatory networks responsible for:

-

Biofilm Formation: Preventing the initial attachment of bacteria to surfaces and the subsequent maturation of the biofilm matrix.

-

Toxin Production: Inhibiting the synthesis of hemolysins, proteases, and other toxins that contribute to tissue damage during infection.

-

Motility: Reducing bacterial motility, which is crucial for colonization and dissemination.[3][4]

This anti-virulence activity represents a more sophisticated mechanism than simple membrane disruption and suggests that this compound could be effective in preventing and treating complex, biofilm-associated infections.

Emerging Mechanism III: Modulation of Eukaryotic Ion Channels

A compelling and distinct mechanism of action for bromophenols, including likely this compound, is the modulation of voltage-gated ion channels. This extends its biological activity beyond the antimicrobial realm and into potential neuromodulatory and other physiological effects on eukaryotic cells.

Research has demonstrated that marine bromophenols, such as 2,4-dibromophenol and 2,4,6-tribromophenol, can directly interact with and inhibit the function of neuronal ion channels.[5] Specifically, these compounds have been shown to:

-

Reduce Voltage-Dependent Calcium Channel Currents: By blocking L-type and N-type calcium channels, they can decrease calcium influx into neurons, a critical process for neurotransmitter release and cellular signaling.

-

Inhibit Potassium Channel Currents: 2,4-dibromophenol also reduces outward potassium currents, which are essential for repolarizing the neuronal membrane and regulating firing frequency.[5]

This ion channel modulation provides a specific molecular target and a plausible mechanism for potential analgesic, anti-inflammatory, or other neuropharmacological effects. The ability of thymol and its isomer carvacrol to modulate other channels, such as TRP (Transient Receptor Potential) channels, further strengthens the hypothesis that the thymol scaffold is predisposed to ion channel interaction. This positions this compound as a compound of interest for its effects on the nervous system, in addition to its established antimicrobial properties.

Caption: Proposed Mechanism of Ion Channel Modulation.

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following self-validating experimental systems are essential.

Protocol 1: Determination of Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

This protocol quantifies the compound's direct antimicrobial activity.

Methodology:

-

Preparation: Prepare a 2X stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute into sterile Mueller-Hinton Broth (MHB).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB, creating a concentration gradient.

-

Inoculation: Add a standardized inoculum of the target bacterial suspension (e.g., S. aureus, adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL) to each well.

-

Controls: Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination: To determine the MBC, plate 10 µL from each well that showed no visible growth onto a Mueller-Hinton Agar (MHA) plate. Incubate the MHA plate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Protocol 2: Crystal Violet Biofilm Inhibition Assay

This protocol assesses the compound's ability to prevent biofilm formation.

Caption: Experimental Workflow for Biofilm Inhibition Assay.

Methodology:

-

Preparation: In a 96-well flat-bottomed plate, prepare serial dilutions of this compound in a growth medium that promotes biofilm formation, such as Tryptic Soy Broth (TSB) supplemented with glucose.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plate without agitation for 24-48 hours at 37°C.

-

Washing: Carefully discard the medium containing planktonic cells. Wash the wells gently three times with phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Solubilization: Discard the crystal violet solution and wash the wells again with water. Allow the plate to air dry. Add 30% acetic acid or 95% ethanol to each well to solubilize the stain bound to the biofilm.

-

Quantification: Transfer the solubilized stain to a new plate and measure the absorbance at 570 nm. A reduction in absorbance compared to the untreated control indicates biofilm inhibition.

Conclusion and Future Perspectives

The mechanism of action of this compound is multifaceted, leveraging the inherent properties of the phenolic scaffold and enhancing them through halogenation. Its primary antimicrobial effect stems from the potent disruption of bacterial membrane integrity. Concurrently, it likely possesses sophisticated anti-virulence and anti-biofilm capabilities, making it a strong candidate for combating drug-resistant and persistent bacterial infections.

The emerging evidence of its ability to modulate eukaryotic ion channels opens a new frontier for its application, suggesting a potential role in neuropharmacology and the treatment of channelopathies. Future research must focus on validating these proposed mechanisms through targeted studies. Whole-genome transcriptomics (RNA-Seq) of bacteria exposed to the compound would definitively identify the regulatory pathways it affects, while detailed electrophysiological studies using patch-clamp techniques on a variety of neuronal and cardiac ion channels will elucidate its specific eukaryotic targets and potential therapeutic or toxicological profile.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide.

Sources

- 1. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The marine secondary metabolites 2,4-dibromophenol and 2,4,6-tribromophenol differentially modulate voltage dependent ion currents in neuroendocrine (PC12) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 4-bromo-2-isopropyl-5-methylphenol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-bromo-2-isopropyl-5-methylphenol (CAS No: 15062-34-7).[1] Given the limited availability of published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a comprehensive set of predicted data. By analyzing the structural analogues and applying fundamental spectroscopic theories, this guide offers a robust framework for the identification and characterization of this compound. Each section details the underlying principles, predicted spectral features, and standardized experimental protocols, ensuring both theoretical understanding and practical applicability.

Introduction: The Structural Context of this compound

This compound, a derivative of thymol, is a substituted phenolic compound.[1] Its structure incorporates an aromatic ring, a hydroxyl group, a bromine atom, an isopropyl group, and a methyl group.[1][2] These functionalities are key to its chemical properties and will dictate its spectroscopic behavior. Understanding the interplay of these groups is crucial for interpreting the spectral data. The electron-donating effects of the hydroxyl and alkyl groups, and the electron-withdrawing and steric effects of the bromine atom, will create a unique electronic environment, which will be reflected in the NMR, IR, and MS data.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is based on the analysis of substituent effects on the aromatic ring and the characteristic chemical shifts of alkyl groups.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | 4.5 - 5.5 | Singlet (broad) | - | 1H |

| Ar-H (position 3) | ~7.1 | Singlet | - | 1H |

| Ar-H (position 6) | ~6.8 | Singlet | - | 1H |

| -CH(CH₃)₂ | 3.0 - 3.4 | Septet | ~7 | 1H |

| -CH(CH₃)₂ | ~1.2 | Doublet | ~7 | 6H |

| Ar-CH₃ | ~2.3 | Singlet | - | 3H |

Rationale for Predicted ¹H NMR Spectrum

-

Hydroxyl Proton (-OH): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding.[1] In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet in the range of 4.5-5.5 ppm.

-

Aromatic Protons (Ar-H): The two protons on the aromatic ring are in different chemical environments. The proton at position 3 is ortho to the isopropyl group and meta to the hydroxyl and methyl groups, while the proton at position 6 is ortho to the hydroxyl and isopropyl groups. The electron-donating hydroxyl and alkyl groups will shield these protons, while the bromine atom will have a deshielding effect. The lack of adjacent protons for splitting will result in two distinct singlets.

-

Isopropyl Group (-CH(CH₃)₂): The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent protons of the two methyl groups. Its proximity to the aromatic ring will cause a downfield shift. The six methyl protons will appear as a doublet due to coupling with the methine proton.

-

Methyl Group (Ar-CH₃): The methyl group attached to the aromatic ring will appear as a singlet in the typical benzylic proton region.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (δ = 0.00 ppm).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is based on established substituent effects on aromatic carbons and typical chemical shifts for alkyl carbons.

Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts for this compound are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-OH (C1) | 150 - 155 |

| C-isopropyl (C2) | 135 - 140 |

| C-H (C3) | 125 - 130 |

| C-Br (C4) | 115 - 120 |

| C-CH₃ (C5) | 130 - 135 |

| C-H (C6) | 115 - 120 |

| -CH(CH₃)₂ | 25 - 30 |

| -CH(CH₃)₂ | 20 - 25 |

| Ar-CH₃ | 15 - 20 |

Rationale for Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon bearing the hydroxyl group (C1) will be the most deshielded due to the electronegativity of the oxygen atom. The carbons attached to the bromine (C4) and the alkyl groups (C2, C5) will also have distinct chemical shifts. The remaining aromatic carbons (C3, C6) will be influenced by the combined electronic effects of the substituents.

-

Alkyl Carbons: The carbons of the isopropyl and methyl groups will appear in the aliphatic region of the spectrum. The methine carbon of the isopropyl group will be more deshielded than the methyl carbons.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted IR spectrum of this compound will exhibit characteristic absorptions for the hydroxyl, aromatic, and alkyl groups.

Predicted IR Absorption Bands

The key predicted IR absorption bands for this compound are listed below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3200 - 3600 | O-H | Stretching (hydrogen-bonded) | Strong, broad |

| 3000 - 3100 | C-H (aromatic) | Stretching | Medium |

| 2850 - 3000 | C-H (aliphatic) | Stretching | Medium |

| 1500 - 1600 | C=C (aromatic) | Stretching | Medium to strong |

| ~1220 | C-O (phenol) | Stretching | Strong |

| 750 - 850 | C-H (aromatic) | Out-of-plane bending | Strong |

| 500 - 600 | C-Br | Stretching | Medium to weak |

Rationale for Predicted IR Spectrum

-

O-H Stretch: The most prominent feature will be a broad and strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group in a phenol.[3][4]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methyl groups will be observed just below 3000 cm⁻¹.[3]

-

C=C Aromatic Ring Stretches: The presence of the benzene ring will give rise to medium to strong absorptions in the 1500-1600 cm⁻¹ region.[3]

-

C-O Stretch: A strong band around 1220 cm⁻¹ is characteristic of the C-O stretching vibration in phenols, distinguishing it from aliphatic alcohols.[3]

-

C-H Out-of-plane Bending: The substitution pattern on the aromatic ring will influence the C-H out-of-plane bending vibrations, which are expected in the 750-850 cm⁻¹ range.[3]

-

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the lower frequency region of the spectrum.

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron Ionization (EI) is a common technique for the analysis of such compounds.

Predicted Key Fragments in the Mass Spectrum

The predicted mass spectrum of this compound will show a characteristic molecular ion peak and several fragment ions.

| m/z | Proposed Fragment | Notes |

| 228/230 | [C₁₀H₁₃BrO]⁺• | Molecular ion peak (M⁺•). The two peaks are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio. |

| 213/215 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 149 | [M - Br]⁺ | Loss of a bromine radical. |

| 134 | [M - Br - CH₃]⁺ | Loss of a bromine radical followed by a methyl group. |